Dimethyl Isosorbide

Description

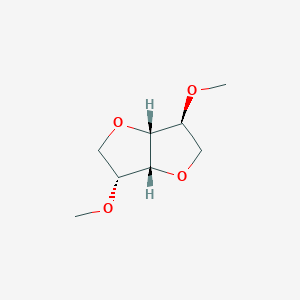

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3S,3aR,6R,6aR)-3,6-dimethoxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O4/c1-9-5-3-11-8-6(10-2)4-12-7(5)8/h5-8H,3-4H2,1-2H3/t5-,6+,7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEJYDZQQVZJMPP-ULAWRXDQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1COC2C1OCC2OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1CO[C@H]2[C@@H]1OC[C@@H]2OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201019399 | |

| Record name | Dimethyl isosorbide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201019399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | D-Glucitol, 1,4:3,6-dianhydro-2,5-di-O-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

5306-85-4 | |

| Record name | Dimethyl isosorbide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5306-85-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4:3,6-Dianhydro-2,5-di-O-methyl-D-glucitol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005306854 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5306-85-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44695 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5306-85-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40727 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | D-Glucitol, 1,4:3,6-dianhydro-2,5-di-O-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dimethyl isosorbide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201019399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4:3,6-dianhydro-2,5-di-O-methyl-D-glucitol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.782 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHYL ISOSORBIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SA6A6V432S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Dimethyl Isosorbide mechanism of action in skin penetration

An In-depth Technical Guide on the Core Mechanism of Action of Dimethyl Isosorbide in Skin Penetration

Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound (DMI) is a high-purity, bio-derived solvent and carrier widely utilized in cosmetic and pharmaceutical formulations to enhance the delivery of active ingredients. Its primary mechanism of action is not rooted in the disruption of the stratum corneum's lipid barrier, a common trait of many chemical penetration enhancers. Instead, DMI functions predominantly as a superior solvent that modulates the thermodynamic activity of the active ingredient and improves its partitioning into the skin. By maintaining the active in a solubilized state on the skin and within the upper epidermal layers, DMI can create an intracutaneous depot, leading to enhanced dermal delivery without significantly increasing transdermal permeation. This non-aggressive mechanism contributes to its favorable safety profile and low irritation potential. This guide provides a detailed examination of DMI's mechanisms, supported by quantitative data and experimental protocols.

Introduction to this compound (DMI)

This compound is a clear, colorless, and water-soluble liquid derived from isosorbide, which is sourced from glucose.[1] Its chemical stability across a broad pH range (3-10) and miscibility with water, alcohols, and many organic solvents make it a versatile ingredient in various formulations.[1][2]

Key Characteristics:

-

INCI Name: this compound[1]

-

CAS Number: 5306-85-4[2]

-

Primary Functions: Solvent, penetration enhancer, carrier for active ingredients.[1][3]

-

Safety Profile: DMI is recognized for being non-irritating and gentle on the skin, offering a safe method to boost the efficacy of active ingredients without compromising the skin's barrier function.[4][5][6]

DMI is commonly incorporated into high-performance products requiring deeper penetration of actives, such as anti-aging serums, acne treatments, and skin brightening formulations.[1][7] It also improves the shelf stability of actives susceptible to degradation pathways like hydrolysis and transesterification.[2][4][7]

Core Mechanisms of Skin Penetration Enhancement

The efficacy of DMI as a penetration enhancer is attributed to a combination of physicochemical interactions with the formulation, the active ingredient, and the skin itself. The principal mechanisms are detailed below.

The Role of Solvency and Thermodynamic Activity

A fundamental principle of skin penetration is that only dissolved molecules can permeate the stratum corneum. The driving force for this permeation is the thermodynamic activity of the active, which is related to its concentration gradient between the vehicle and the skin.

This mechanism can be strategically advantageous for dermal targeting, where the goal is to concentrate an active within the epidermis and dermis while minimizing systemic absorption. By increasing the skin's reservoir capacity, DMI can create a so-called "intracutaneous depot" effect.[9]

Interaction with the Stratum Corneum (SC)

The stratum corneum's barrier function is primarily attributed to its "brick-and-mortar" structure, where corneocytes (bricks) are embedded in a continuous matrix of intercellular lipids (mortar). Many chemical enhancers function by disrupting the highly ordered lamellar structure of these lipids.

However, DMI operates via a non-disruptive mechanism. Differential scanning calorimetry (DSC) analysis of DMI-treated mouse skin revealed only a slight change in the phase transition temperature of the lipids.[8] This indicates that DMI does not significantly interrupt or fluidize the intercellular lipid packing.[8] Instead of altering the barrier's structure, DMI is believed to permeate into the stratum corneum and act as a solvent within the tissue, thereby increasing the solubility of the active ingredient in the skin itself. This enhances the skin/vehicle partition coefficient, favoring the movement of the active into the epidermis.

Prevention of Active Ingredient Recrystallization

Formulations often contain volatile solvents like ethanol. Upon application, these solvents can evaporate quickly, leading to a supersaturated concentration of the active ingredient on the skin's surface.[12] This supersaturation can result in the crystallization of the active, rendering it unavailable for penetration.[12]

DMI is a non-volatile solvent.[5] When included in a formulation, it remains on the skin, keeping the active ingredient fully dissolved and bioavailable.[2][5] This ensures that a stable concentration gradient is maintained for a longer duration, promoting sustained permeation into the skin.

Quantitative Analysis of DMI's Efficacy

The performance of DMI has been quantified in several studies, highlighting its ability to enhance efficacy and reduce irritation.

Table 1: Enhancement of Benzoyl Peroxide (BPO) Efficacy and Irritation Reduction

| Parameter | Formulation | Result | Source |

|---|---|---|---|

| Antibacterial Activity | 4% BPO wash with DMI vs. other BPO systems (up to 8.5%) | The 4% BPO with DMI formulation provided superior antibacterial activity against P. acnes. | [5] |

| Irritation (Laser Doppler) | BPO lotion with DMI vs. BPO lotion without DMI | A significant 19% reduction in irritation was observed with the DMI-containing lotion. | [5] |

| Irritation (Dermatologist Assessment) | 4% BPO leave-on cream with DMI | 90% of 100 investigators reported that typical BPO side effects (irritation, dryness) were non-existent or minimal. |[5] |

Table 2: Synergistic Effects of DMI with Other Enhancers

| Active Ingredient | Enhancer Combination | Skin Model | Key Finding | Source |

|---|

| Nifedipine | Propylene Glycol (PG), Oleic Acid (OA), and this compound (DMI) | Hairless mouse skin | The ternary mixture yielded optimal flux and lag time, with flux values fourfold higher than required for an equivalent oral daily dose. |[13] |

Key Experimental Protocols

The evaluation of DMI's mechanism and efficacy relies on established methodologies in dermatological and pharmaceutical research.

In Vitro Permeation Testing (IVPT) using Franz Diffusion Cells

IVPT is the gold standard for assessing the percutaneous absorption of topical products.[14][15][16]

-

Objective: To measure the rate and extent of an active ingredient's permeation through a skin sample.

-

Membrane: Excised human or animal skin (e.g., split-thickness human skin) is mounted between the donor and receptor chambers of the cell, with the stratum corneum facing the donor chamber.[8][9][17]

-

Procedure:

-

The receptor chamber is filled with a physiologically relevant fluid (e.g., phosphate-buffered saline), maintained at a constant temperature (approx. 32-37°C), and stirred continuously.

-

A finite dose of the test formulation (containing DMI and the active) is applied to the skin surface in the donor chamber.

-

At predetermined time intervals, aliquots are withdrawn from the receptor fluid and replaced with fresh fluid.

-

The concentration of the active ingredient in the collected samples is quantified using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC).

-

-

Data Analysis: The cumulative amount of active permeated per unit area is plotted against time. The steady-state flux (Jss) and lag time (tL) are calculated from the linear portion of the curve.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow associated with thermal transitions in a material, providing insight into the physical state of the stratum corneum lipids.

-

Objective: To determine if DMI alters the phase transition temperatures of SC lipids, which would indicate a disruptive interaction.

-

Procedure:

-

Samples of isolated stratum corneum are prepared, treated with the DMI-containing formulation or a control, and hydrated.

-

The samples are hermetically sealed in aluminum pans.

-

The pans are heated at a controlled rate in the DSC instrument.

-

The heat flow into the sample is measured relative to a reference pan.

-

-

Data Analysis: The resulting thermogram plots heat flow against temperature. Endothermic peaks correspond to the melting and phase transitions of the SC lipids. A significant shift in the peak transition temperatures in the DMI-treated sample compared to the control would indicate a fluidizing or disruptive effect on the lipid structure.[8]

Laser Doppler Flowmetry

This non-invasive technique is used to assess skin irritation by measuring changes in cutaneous blood flow.

-

Objective: To quantify the reduction in irritation potential when DMI is included in a formulation with a known irritant (e.g., BPO).[5]

-

Procedure:

-

Test sites are demarcated on the volar forearms of human subjects.

-

The test formulations (with and without DMI) and controls (e.g., sodium lauryl sulfate solution) are applied to the sites.

-

After a set contact time, the formulations are removed.

-

A laser Doppler scanner is used to measure the microcirculatory blood flow at each test site.

-

-

Data Analysis: An increase in blood flow corresponds to vasodilation, an early sign of an inflammatory or irritant response (erythema). A statistically significant lower blood flow reading for the DMI-containing formulation compared to its control indicates a reduction in irritation.[5]

Conclusion

The mechanism of action of this compound as a skin penetration enhancer is multifaceted and distinct from traditional, disruptive enhancers. Its primary role is that of a highly effective, non-volatile solvent and carrier. By modulating the thermodynamic activity of the active ingredient and preventing its recrystallization on the skin, DMI ensures a sustained and effective driving force for permeation. Crucially, it appears to enhance the solubility of actives within the stratum corneum itself without significantly altering the protective intercellular lipid structure. This non-disruptive pathway is key to its clinical benefit, allowing for enhanced dermal delivery and improved efficacy of active ingredients while maintaining an excellent safety and low-irritation profile. The ultimate performance of DMI is highly dependent on the specific formulation, highlighting the importance of optimizing the vehicle to leverage its unique properties for targeted dermal and transdermal applications.

References

- 1. justglow.co.uk [justglow.co.uk]

- 2. lotioncrafter.com [lotioncrafter.com]

- 3. This compound (DMI) [myskinrecipes.com]

- 4. dermafactors.com [dermafactors.com]

- 5. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]

- 6. cellbone.com [cellbone.com]

- 7. lesielle.com [lesielle.com]

- 8. karger.com [karger.com]

- 9. researchgate.net [researchgate.net]

- 10. Effect of Penetration Modifiers on the Dermal and Transdermal Delivery of Drugs and Cosmetic Active Ingredients – ScienceOpen [scienceopen.com]

- 11. Effect of penetration modifiers on the dermal and transdermal delivery of drugs and cosmetic active ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The influence of volatile solvents on transport across model membranes and human skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. In Vitro Skin Permeation Methodology for Over-The-Counter Topical Dermatologic Products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. In vitro skin permeation study: Significance and symbolism [wisdomlib.org]

- 16. mdpi.com [mdpi.com]

- 17. A statistical experimental design approach to evaluate the influence of various penetration enhancers on transdermal drug delivery of buprenorphine - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Physicochemical Properties of Dimethyl Isosorbide for Drug Formulation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl Isosorbide (DMI) is a high-purity, bio-derived solvent and carrier that is gaining significant traction in the pharmaceutical and cosmetic industries.[1][2] Synthesized from renewable resources like D-sorbitol, DMI is a polar aprotic solvent recognized for its excellent safety profile, high stability, and remarkable ability to enhance the penetration of active pharmaceutical ingredients (APIs).[3][4] Its primary functions in drug formulation are to act as a solubilizer for poorly water-soluble drugs, a stabilizer for sensitive APIs, and a delivery-enhancement mechanism for topical and transdermal systems.[2][5]

This technical guide provides an in-depth overview of the core physicochemical properties of this compound, offering quantitative data, detailed experimental protocols, and visualizations to support its application in advanced drug formulation.

Core Physicochemical Properties

This compound is a colorless to pale yellow, low-viscosity liquid.[2][6] It is chemically stable under normal conditions and compatible with a wide range of pharmaceutical excipients and APIs.[7][8]

| Property | Value | Reference |

| Chemical Name | 1,4:3,6-Dianhydro-2,5-di-O-methyl-D-glucitol | [9] |

| INCI Name | This compound | [7] |

| CAS Number | 5306-85-4 | [1] |

| Molecular Formula | C₈H₁₄O₄ | [10] |

| Molecular Weight | 174.19 g/mol | [10][11] |

| Appearance | Clear, colorless to pale yellow liquid | [2][7] |

| Boiling Point | 235–237 °C | [4] |

| logP (Octanol/Water) | -0.44 | [3] |

| Water Solubility | 2000 g/L (at 20 °C); fully miscible in all ratios | [3] |

| pH Stability | Stable across a broad pH range (3–10) | [7] |

| Thermal Stability | Heat stable up to 80°C | [7] |

Solubility and Cosolvency

DMI's high polarity and ability to form hydrogen bonds make it an exceptional solvent for a diverse range of molecules, particularly those with poor water solubility.[6][8] This property is critical for developing formulations of new chemical entities, as nearly 90% of drug candidates are poorly water-soluble.[12]

General Solubility Profile

DMI exhibits broad miscibility with water and most organic solvents, which facilitates its incorporation into various formulation types, from aqueous solutions to oil-in-water emulsions.[1][2]

| Solvent/Excipient | Solubility of DMI | Reference |

| Water | Soluble / Fully Miscible | [1][3] |

| Ethanol | Soluble | [7] |

| Propylene Glycol | Soluble | [1] |

| Isopropanol | Soluble | [1] |

| Cottonseed Oil | Soluble | [1] |

| Isopropyl Myristate | Soluble | [1] |

| Polysorbate 20 & 80 | Soluble | [1] |

| Mineral Oil | Insoluble | [1] |

| Silicone Oil (Dimethicone) | Insoluble | [1] |

| Lanolin | Insoluble | [1] |

| Hydrogenated Castor Oil | Insoluble | [1] |

Solubilization of Poorly Soluble Drugs

DMI is particularly effective as a primary solvent or cosolvent for increasing the solubility of nonpolar drugs. Studies have demonstrated its ability to form complexes with other solvents like water and propylene glycol, which can significantly enhance the solubility of steroids such as prednisone and dexamethasone. The maximum solubility for these steroids was observed at a DMI-to-water or DMI-to-propylene glycol concentration ratio of approximately 1:2.[6]

| Active Pharmaceutical Ingredient (API) | Achieved Solubility in DMI-based Formulations | Reference |

| Melatonin & Analogs | 160 - 278 mg/mL | [5] |

| Etoposide | 1 - 60 mg/mL | [5] |

| Itraconazole | 1 - 60 mg/mL | [5] |

| Omeprazole | 1 - 60 mg/mL | [5] |

| Prednisone, Dexamethasone, Prednisolone | Significantly enhanced in DMI/water & DMI/PG systems | |

| Benzoyl Peroxide (BPO) | Fully dissolved, preventing re-agglomeration |

Viscosity and Rheological Properties

DMI is characterized as a liquid with relatively low to moderate viscosity, a desirable trait for handling and processing during manufacturing and for the sensory profile of topical products.[3][6] The viscosity of a formulation is a critical parameter that affects its stability, spreadability, and injectability.[13][14]

The dynamic viscosity of pure DMI has been systematically measured across a range of temperatures. This data is essential for formulators when designing processes or predicting the flow behavior of a final product.

| Temperature | Density (g·cm⁻³) | Dynamic Viscosity (mPa·s) | Reference |

| 288.15 K (15 °C) | 1.16113 | 5.378 | [15] |

| 298.15 K (25 °C) | 1.15343 | 3.824 | [15] |

| 313.15 K (40 °C) | 1.14175 | 2.453 | [15] |

| 328.15 K (55 °C) | 1.13000 | 1.698 | [15] |

| 343.15 K (70 °C) | 1.11818 | 1.232 | [15] |

Stability and Compatibility

A key advantage of DMI in drug formulation is its ability to enhance the stability of the final product. It is thermally and chemically robust and can protect APIs that are susceptible to degradation.[8][9]

-

Hydrolytic Stability : DMI improves the shelf stability of active ingredients, including those prone to hydrolysis and transesterification.[1][2] It is stable to hydrolysis even at acidic pH.[9]

-

API Compatibility : DMI is compatible with a wide array of common APIs and excipients, including alpha-hydroxy acids (AHAs), beta-hydroxy acids (BHAs), retinoids, niacinamide, and various forms of Vitamin C.[7] This broad compatibility simplifies the formulation development process.

Mechanism of Action in Drug Delivery

DMI is widely employed as a penetration enhancer, facilitating the delivery of active ingredients to the epidermis.[1][2] This allows formulators to achieve desired therapeutic effects with lower concentrations of APIs, potentially reducing costs and skin irritation.[1]

The proposed mechanism involves a temporary and reversible alteration of the stratum corneum. DMI is thought to increase the polarity of the surface skin layers, creating a more favorable environment for the partitioning and diffusion of the API into the skin.[16] This enhanced delivery has been shown to improve the efficacy of products like self-tanners and anti-acne treatments.[16][17] Importantly, studies suggest that while DMI enhances delivery into the epidermis, it does not promote significant translocation of the active into the bloodstream, which is a critical safety consideration for topical therapies.[17]

Safety and Toxicological Profile

This compound has been extensively studied and is considered safe for use in pharmaceutical and personal care products.[4][9] It has a history of use in commercialized medicinal products in the EU and USA.[9]

| Toxicological Endpoint | Result | Reference |

| Acute Oral Toxicity (Rodents) | LD₅₀ > 6.5 g/kg | [20] |

| Skin Irritation/Sensitization | Not irritating and not sensitizing | [20] |

| Eye Irritation | Slightly irritating at high concentrations | [20] |

| Genotoxicity (Ames Test) | Not mutagenic | [20] |

| Clastogenicity (Human Lymphocyte) | Not clastogenic | [20] |

| 90-Day Repeated Oral Dose (Dog) | NOAEL = 100 mg/kg bw/day | [20] |

The National Industrial Chemicals Notification and Assessment Scheme (NICNAS) concluded that personal care products containing DMI at concentrations up to 25% pose a low risk to public health.[20] The Environmental Working Group (EWG) also assigns DMI a low overall hazard score.[21]

Experimental Protocols for Property Determination

This section outlines the methodologies for evaluating key physicochemical properties of DMI in a drug formulation context.

Protocol: Equilibrium Solubility Determination

This method is used to determine the saturation solubility of an API in DMI or a DMI-containing vehicle.

Methodology:

-

Add an excess amount of the API to a known volume of the solvent system in a sealed glass vial.

-

Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) using a rotating apparatus or shaker bath for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[22]

-

After equilibration, centrifuge the suspension to separate the undissolved solid API.

-

Carefully withdraw an aliquot of the supernatant and filter it through a suitable syringe filter (e.g., 0.22 µm PTFE) to remove any remaining particulates.

-

Dilute the filtrate with a suitable solvent to a concentration within the analytical range.

-

Quantify the concentration of the dissolved API using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[22]

Protocol: Viscosity Measurement

This protocol describes the use of a rotational rheometer to measure the dynamic viscosity of a DMI-based formulation.

Methodology:

-

Select the appropriate geometry for the rheometer (e.g., cone-and-plate or parallel plates) based on the expected viscosity and sample volume.[14] Cone-and-plate is often ideal for low-volume samples.[14]

-

Calibrate the instrument according to the manufacturer's instructions, typically using viscosity standards.

-

Place a precise volume of the sample onto the lower plate of the rheometer.

-

Lower the upper geometry to the correct gap setting and allow the sample to reach thermal equilibrium at the desired temperature (e.g., 25 °C). Temperature control is critical as viscosity is highly temperature-dependent.[23]

-

Perform the measurement by applying a controlled range of shear rates and measuring the resulting shear stress.

-

The instrument software calculates the dynamic viscosity (in mPa·s or cP) as a function of the shear rate. For many pharmaceutical products, viscosity will decrease as the shear rate increases (shear-thinning behavior).[13]

Protocol: In Vitro Skin Permeation Study

The Franz diffusion cell is the standard apparatus for assessing the permeation of APIs from topical formulations through the skin.[18]

Methodology:

-

Prepare excised human or animal skin (e.g., porcine ear skin) by separating the epidermis and dermis (split-thickness).

-

Mount the skin sample between the donor and receptor chambers of the Franz diffusion cell, with the stratum corneum facing the donor chamber.

-

Fill the receptor chamber with a suitable receptor fluid (e.g., phosphate-buffered saline, sometimes with a solubilizer) and maintain it at 32-37 °C to mimic physiological conditions. Ensure the fluid is constantly stirred.

-

Apply a finite dose of the DMI-containing formulation to the surface of the skin in the donor chamber.

-

At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24 hours), withdraw samples from the receptor fluid and replace them with an equal volume of fresh, pre-warmed fluid.

-

Analyze the concentration of the API in the collected samples using a validated HPLC or LC-MS/MS method.

-

Calculate the cumulative amount of API permeated per unit area over time and determine the steady-state flux (Jss).

Conclusion

This compound is a multifunctional, high-performance excipient that offers significant advantages in modern drug formulation. Its strong solvency power, ability to enhance API penetration, excellent stability profile, and high degree of safety make it a valuable tool for addressing challenges with poorly soluble drugs and for optimizing drug delivery through the skin. The quantitative data and established protocols presented in this guide serve as a foundational resource for scientists and researchers looking to leverage the unique properties of DMI to develop safe, stable, and effective pharmaceutical products.

References

- 1. lotioncrafter.com [lotioncrafter.com]

- 2. sophixnatural.com [sophixnatural.com]

- 3. This compound: An Innovative Bio-Renewable Solvent for Sustainable Chromatographic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. US20080171687A1 - Compositions And Methods For The Preparation And Administration Of Poorly Water Soluble Drugs - Google Patents [patents.google.com]

- 6. Cosolvency of this compound for steroid solubility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. justglow.co.uk [justglow.co.uk]

- 8. nbinno.com [nbinno.com]

- 9. This compound | Cosmetic Ingredients Guide [ci.guide]

- 10. This compound - Descrizione [tiiips.com]

- 11. This compound | C8H14O4 | CID 62990 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 3 Easy Steps To Successful Viscosity Measurement [pharmaceuticalonline.com]

- 14. improvedpharma.com [improvedpharma.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]

- 17. cellbone.com [cellbone.com]

- 18. Effect of penetration modifiers on the dermal and transdermal delivery of drugs and cosmetic active ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. m.media-amazon.com [m.media-amazon.com]

- 21. ewg.org [ewg.org]

- 22. scribd.com [scribd.com]

- 23. ffa.uni-lj.si [ffa.uni-lj.si]

Synthesis and purification methods for high-purity Dimethyl Isosorbide

An In-depth Technical Guide to the Synthesis and Purification of High-Purity Dimethyl Isosorbide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (DMI) is a bio-based, non-toxic, and biodegradable solvent and carrier agent that is gaining significant attention in the pharmaceutical, cosmetic, and industrial sectors.[1][2] Derived from renewable resources like D-sorbitol, DMI is an effective and environmentally friendly alternative to conventional solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and dimethylacetamide (DMAc).[3][4] Its ability to enhance the penetration of active ingredients makes it particularly valuable in topical and transdermal drug delivery systems.[1] This guide provides a comprehensive overview of the synthesis and purification methods for producing high-purity this compound, complete with experimental protocols, comparative data, and process visualizations.

Synthesis of this compound

The synthesis of DMI primarily involves the etherification of isosorbide, which is itself derived from the dehydration of D-sorbitol.[5][6] Several methods have been developed, ranging from traditional Williamson ether synthesis to greener approaches using dimethyl carbonate.

Green Synthesis from Isosorbide and Dimethyl Carbonate (DMC)

A sustainable and widely researched method for DMI synthesis involves the reaction of isosorbide with dimethyl carbonate (DMC).[3][4] DMC acts as both a green methylating agent and a solvent, avoiding the use of hazardous reagents like dimethyl sulfate or methyl halides.[3] The reaction is typically base-catalyzed and proceeds at elevated temperatures.[3]

Experimental Protocol: Synthesis using a Strong Base

This protocol is based on the green synthesis approach described by Aricò et al.[3]

-

Reaction Setup: In a reaction vessel, dissolve isosorbide in dimethyl carbonate (DMC), used in excess as both reagent and solvent.[3]

-

Catalyst Addition: Add a strong base, such as sodium methoxide (NaOMe), to the mixture.[3]

-

Reaction Conditions: Heat the mixture to the reflux temperature of DMC (90°C) and maintain for a specified reaction time (e.g., 20 hours).[3]

-

Work-up: After the reaction is complete, cool the mixture and proceed with purification steps, which may include neutralization, filtration, and distillation.[7]

One-Pot Synthesis from D-Sorbitol and Dimethyl Carbonate (DMC)

A direct, one-pot synthesis of DMI from D-sorbitol using DMC chemistry has also been reported, offering a more streamlined and sustainable process.[8][9] This method utilizes a nitrogen superbase catalyst and is performed in an autoclave.[8][9]

Experimental Protocol: One-Pot Synthesis

This protocol is adapted from the work of Aricò et al.[8]

-

Reactant Preparation: In a stainless steel autoclave equipped with a magnetic stir bar, prepare a solution of D-sorbitol, a nitrogen superbase catalyst (e.g., 1,5,7-triazabicyclo[4.4.0]dec-5-ene - TBD), and a large excess of dimethyl carbonate (DMC).[8]

-

Reaction Execution: Seal the autoclave under a nitrogen atmosphere. Heat the reaction mixture first to 90°C to facilitate the cyclization of D-sorbitol to isosorbide, and then increase the temperature to 200°C for the methylation step.[8]

-

Product Analysis: After a reaction time of 24 hours, cool the mixture and analyze the resulting product for DMI concentration, typically via GC-MS.[8]

Williamson Ether Synthesis

The Williamson ether synthesis is a more traditional method for preparing ethers, including DMI. This method can be adapted using different methylating agents and reaction conditions.

Using Dimethyl Sulfate

This method can produce high yields of DMI but has the disadvantage of using toxic dimethyl sulfate and generating inorganic salt byproducts.[3][10]

Experimental Protocol:

-

Reaction Setup: Dissolve 1,4:3,6-dianhydrosorbitol (isosorbide) in tert-butanol and heat to 55-65°C with stirring.[11]

-

Reagent Addition: Simultaneously add aqueous sodium hydroxide solution and dimethyl sulfate dropwise while maintaining the temperature and keeping the reaction mixture alkaline.[11]

-

Reaction and Initial Purification: Stir the mixture for three hours at approximately 60°C, then distill off most of the tert-butanol.[11]

-

Extraction: Mix the residue with water and extract the aqueous solution multiple times with methylene chloride.[11]

-

Drying and Evaporation: Dry the combined organic phases over potassium carbonate and then evaporate the solvent.[11]

-

Final Purification: Purify the crude product by vacuum distillation.[11]

Using Methyl Chloride

This method utilizes methyl chloride as the methylating agent in the presence of a phase-transfer catalyst.[7]

Experimental Protocol:

-

Reaction Mixture: In a reaction vessel, add a solvent (e.g., an alkyl-blocked low molecular polyether), isosorbide, an alkali (e.g., sodium hydroxide), and a phase-transfer catalyst.[7]

-

Dehydration: Stir the mixture, heat to 80-100°C, and reduce the pressure to remove water.[7]

-

Etherification: Introduce methyl chloride under pressure (0.1 to 1.0 MPa) and maintain the temperature between 50 and 90°C to complete the etherification reaction.[7]

-

Neutralization and Desalination: Neutralize the reaction mixture with an acid, followed by filtration to remove the resulting salts.[7]

-

Purification: The final product is obtained through reduced pressure distillation.[7]

Synthesis Data Summary

| Synthesis Method | Starting Material | Methylating Agent | Catalyst/Base | Typical Yield | Reference |

| Green Synthesis | Isosorbide | Dimethyl Carbonate | Strong Base (e.g., NaOMe) | Up to 40% DMI | [3] |

| One-Pot Green Synthesis | D-Sorbitol | Dimethyl Carbonate | TBD (Nitrogen Superbase) | High Yield | [8][9] |

| Williamson Ether Synthesis | Isosorbide | Dimethyl Sulfate | Sodium Hydroxide | Up to 93% | [11] |

| Williamson Ether Synthesis | Isosorbide | Methyl Chloride | Alkali + Phase-Transfer Catalyst | Not specified | [7] |

| Acid-Catalyzed Etherification | Isosorbide | Methanol | Acid Catalyst | Not specified | [1][12] |

Purification of this compound

Achieving high purity is crucial for the application of DMI, especially in the pharmaceutical and cosmetic industries.[13] The primary methods for purification are distillation, chromatography, and crystallization.

Distillation

Reduced pressure (vacuum) distillation is the most common and effective method for purifying DMI on an industrial scale.[4][7] This technique separates DMI from less volatile impurities and residual reactants.

Experimental Protocol: Vacuum Distillation

-

Setup: The crude DMI is placed in a distillation flask equipped with a vacuum-jacketed column and a condenser.

-

Conditions: The pressure is reduced using a vacuum pump. For instance, a pressure of 2 mmHg is specified in one patent.[7] The flask is heated to the boiling point of DMI at the given pressure.

-

Fraction Collection: The fraction distilling at the correct temperature is collected. For example, at 20 mbar, DMI boils at 118-120°C, while at 2 mmHg, the collection temperature is 92-93°C.[7][11]

Column Chromatography

Column chromatography is another effective method for purifying DMI, particularly on a laboratory scale.[4][14]

Experimental Protocol: Column Chromatography

-

Stationary Phase: A suitable stationary phase, such as silica gel, is packed into a column.

-

Elution: The crude DMI is loaded onto the column and eluted with an appropriate solvent system.

-

Fraction Collection: Fractions are collected and analyzed (e.g., by TLC or GC) to identify those containing pure DMI.

-

Solvent Removal: The solvent is removed from the pure fractions, typically by rotary evaporation, to yield the purified DMI.

Crystallization

While more commonly used for the purification of the precursor isosorbide, crystallization can also be applied to DMI under specific conditions.[15][16] This method relies on the differential solubility of DMI and its impurities in a given solvent at different temperatures.

Experimental Protocol: Crystallization

-

Dissolution: Dissolve the crude DMI in a suitable solvent at an elevated temperature to form a saturated solution.

-

Cooling: Slowly cool the solution to induce the crystallization of DMI.

-

Isolation: The purified DMI crystals are isolated by filtration.

-

Drying: The crystals are dried to remove any residual solvent.

Purification Data Summary

| Purification Method | Key Parameters | Purity Achieved | Reference |

| Vacuum Distillation | Pressure: 2 mmHg, Collection Temp: 92-93°C | High Purity | [7] |

| Vacuum Distillation | Pressure: 20 mbar, Boiling Point: 118-120°C | High Purity | [11] |

| Column Chromatography | Not specified | High Purity | [4] |

| Crystallization | Not specified for DMI, but effective for isosorbide | >99% for isosorbide | [17] |

Process Visualizations

Synthesis Pathway of this compound

Caption: Synthesis routes to this compound (DMI).

General Purification Workflow for this compound

Caption: General purification workflow for DMI.

References

- 1. This compound - Descrizione [tiiips.com]

- 2. ulprospector.com [ulprospector.com]

- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 4. This compound via organocatalyst N-methyl pyrrolidine: scaling up, purification and concurrent reaction pathways - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. CN101445508B - Method for synthesizing isosorbide dimethyl ether - Google Patents [patents.google.com]

- 8. iris.unive.it [iris.unive.it]

- 9. One-Pot Preparation of this compound from d-Sorbitol via Dimethyl Carbonate Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. WO2007096511A1 - Process for preparing this compound - Google Patents [patents.google.com]

- 11. prepchem.com [prepchem.com]

- 12. Synthesis of Isosorbide Dimethyl Ether Lyphar Provide Competitive Price [biolyphar.com]

- 13. verifiedmarketresearch.com [verifiedmarketresearch.com]

- 14. Dimethylisosorbide (DMI) as a Bio-Derived Solvent for Pd-Catalyzed Cross-Coupling Reactions [organic-chemistry.org]

- 15. PROCESS AND PRODUCTS OF PURIFICATION OF ANHYDROSUGAR ALCOHOLS - Patent 1140733 [data.epo.org]

- 16. What are the processes of isosorbide crystallization and recrystallization? - News - Zibo Anquan Chemical Co., [zbaqchem.com]

- 17. CN106279197A - The purification of isosorbide reaction solution and crystallization processes - Google Patents [patents.google.com]

Dimethyl Isosorbide: A Green Solvent Revolutionizing Pharmaceutical Formulations

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the pharmaceutical industry's persistent quest for greener, safer, and more effective drug delivery systems, Dimethyl Isosorbide (DMI) has emerged as a promising bio-based solvent.[1][2] Derived from renewable resources like D-sorbitol, a sugar alcohol obtained from glucose, DMI presents a sustainable alternative to conventional organic solvents.[1] Its favorable safety profile, high polarity, and excellent solubilizing capabilities make it a versatile excipient in a variety of pharmaceutical applications, particularly in topical and transdermal formulations.[1][2] This technical guide provides a comprehensive overview of DMI, focusing on its properties as a green solvent, its role in enhancing drug solubility and skin penetration, and detailed experimental protocols for its evaluation.

Physicochemical Properties and Green Solvent Profile

This compound is a clear, colorless, and low-viscosity liquid that is fully miscible with water, as well as many organic solvents and non-ionic surfactants.[2] Its synthesis from renewable feedstocks positions it as an environmentally friendly alternative to petroleum-derived solvents.

A key advantage of DMI lies in its favorable safety and toxicological profile. It is not classified as a hazardous substance and has a low potential for skin irritation.[3][4] The US Food and Drug Administration (FDA) has listed this compound in its Inactive Ingredient Database (IID), indicating its acceptability for use in pharmaceutical products.[5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Name | 1,4:3,6-Dianhydro-2,5-di-O-methyl-D-glucitol | [6] |

| CAS Number | 5306-85-4 | [6] |

| Molecular Formula | C₈H₁₄O₄ | [7] |

| Molecular Weight | 174.19 g/mol | [7] |

| Appearance | Clear, colorless liquid | [8] |

| Boiling Point | 93-95 °C @ 0.10 mm Hg | |

| Melting Point | -70.0 °C | [8] |

| Flash Point | 120 °C | [8] |

| Water Solubility | Miscible in all proportions | [2] |

| log P (Octanol/Water) | -0.44 | [1] |

Table 2: Comparison of DMI with Other Common Pharmaceutical Solvents

| Solvent | Source | Boiling Point (°C) | Key Advantages of DMI |

| This compound | Bio-based | 234 | High boiling point, low volatility, excellent safety profile, penetration enhancement |

| Propylene Glycol | Petroleum-based | 188.2 | Good solvent, humectant |

| Ethanol | Bio-based/Petroleum-based | 78.37 | Good solvent, volatile |

| Polyethylene Glycol (PEG 400) | Petroleum-based | Decomposes | Good solvent, low toxicity |

Role as a Solubility Enhancer

A significant challenge in pharmaceutical formulation is the poor aqueous solubility of many active pharmaceutical ingredients (APIs). DMI's high polarity and ability to form hydrogen bonds make it an effective solvent for a wide range of APIs, including those that are poorly soluble in water.

Solubility of Steroids in DMI

A notable study investigated the cosolvency of DMI for enhancing the solubility of the steroids prednisone, dexamethasone, and prednisolone.[9] The study found that the solubility of these drugs was significantly affected by the complexation of DMI with other solvents like water and propylene glycol.[9] Maximum solubility for each of the steroids was observed at a DMI/water or DMI/propylene glycol concentration ratio of approximately 1:2.[9]

While the precise quantitative solubility data from this study is not publicly available, the findings clearly indicate DMI's potential in formulating poorly soluble drugs like corticosteroids.

Table 3: Qualitative Solubility of Selected APIs in this compound

| Active Pharmaceutical Ingredient (API) | Solubility in DMI |

| Prednisone | Soluble (especially in co-solvent systems)[9] |

| Dexamethasone | Soluble (especially in co-solvent systems)[9] |

| Prednisolone | Soluble (especially in co-solvent systems)[9] |

| Salicylic Acid | Soluble[8] |

| Retinoids | Soluble[8] |

| Ascorbic Acid Derivatives | Soluble[8] |

Mechanism of Action as a Penetration Enhancer

DMI is widely recognized for its ability to enhance the penetration of active ingredients through the stratum corneum, the outermost layer of the skin.[1][10] This property is particularly valuable in topical and transdermal drug delivery systems, where efficient delivery of the API to the target site is crucial for therapeutic efficacy.

The precise mechanism by which DMI enhances skin penetration is thought to involve a temporary and reversible disruption of the highly organized lipid bilayer of the stratum corneum. This disruption increases the fluidity of the lipid matrix, creating pathways for the drug to permeate more easily.

Caption: Proposed mechanism of DMI as a skin penetration enhancer.

Experimental Protocols

Evaluation of DMI as a Solubility Enhancer

Objective: To determine the saturation solubility of a poorly water-soluble API in DMI and DMI-cosolvent systems.

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of the API to a series of vials containing pure DMI and various mixtures of DMI with a cosolvent (e.g., water, propylene glycol) at different ratios (e.g., 10:90, 20:80, 50:50, 80:20, 90:10).

-

Seal the vials and place them in a constant temperature shaker bath (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Analysis:

-

After equilibration, centrifuge the vials to separate the undissolved API.

-

Carefully withdraw an aliquot of the supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration within the analytical range of the chosen analytical method.

-

Quantify the concentration of the dissolved API using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

-

Data Analysis:

-

Calculate the solubility of the API in each solvent system (e.g., in mg/mL).

-

Plot the solubility of the API as a function of the DMI concentration in the cosolvent mixtures.

-

In-Vitro Skin Permeation Study using Franz Diffusion Cells

Objective: To evaluate the effect of DMI on the skin permeation of a topically applied API.

Methodology:

-

Franz Diffusion Cell Setup:

-

Use vertical Franz diffusion cells with a known diffusion area.

-

The receptor compartment is filled with a suitable receptor medium (e.g., phosphate-buffered saline, pH 7.4) to maintain sink conditions. The receptor medium should be degassed before use.

-

Maintain the temperature of the receptor medium at 32 ± 1°C using a circulating water bath to mimic skin surface temperature.

-

Mount a piece of excised human or animal skin (e.g., rat or pig skin) on the diffusion cell with the stratum corneum side facing the donor compartment.

-

-

Application of Formulation:

-

Apply a known amount of the test formulation (containing the API and DMI) and a control formulation (without DMI) to the surface of the skin in the donor compartment.

-

-

Sampling:

-

At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot of the receptor medium for analysis.

-

Immediately replace the withdrawn volume with fresh, pre-warmed receptor medium.

-

-

Sample Analysis:

-

Analyze the collected samples for the concentration of the API using a validated analytical method (e.g., HPLC).

-

-

Data Analysis:

-

Calculate the cumulative amount of API permeated per unit area of the skin (μg/cm²) at each time point.

-

Plot the cumulative amount of API permeated versus time.

-

Determine the steady-state flux (Jss) from the slope of the linear portion of the curve.

-

Calculate the permeability coefficient (Kp).

-

Formulation Development Workflow

The development of a topical formulation containing DMI typically follows a systematic approach to ensure the final product is stable, effective, and meets all quality attributes.

Caption: General workflow for developing a topical formulation with DMI.

Regulatory and Safety Considerations

DMI is generally considered safe for use in topical pharmaceutical and cosmetic products.[2][4] It has a low toxicity profile and is not known to be a skin irritant or sensitizer at typical usage levels.[3][4] As an excipient, its use is subject to regulatory review and approval as part of a new drug application. Manufacturers should consult the relevant regulatory guidelines (e.g., FDA, EMA) for specific requirements regarding the use of DMI in pharmaceutical formulations.

Conclusion

This compound stands out as a high-performance, bio-based solvent with significant potential in pharmaceutical formulations. Its ability to enhance the solubility of poorly water-soluble drugs and improve their penetration through the skin makes it a valuable tool for formulation scientists. As the pharmaceutical industry continues to embrace green chemistry principles, the adoption of sustainable excipients like DMI is expected to grow, paving the way for the development of safer, more effective, and environmentally friendly drug products. Further research into the quantitative solubility of a wider range of APIs in DMI and detailed mechanistic studies of its penetration-enhancing effects will further solidify its position as a key enabler of next-generation drug delivery systems.

References

- 1. lesielle.com [lesielle.com]

- 2. This compound | Cosmetic Ingredients Guide [ci.guide]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. m.media-amazon.com [m.media-amazon.com]

- 5. jpbsci.com [jpbsci.com]

- 6. This compound - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP [pharmacompass.com]

- 7. This compound | C8H14O4 | CID 62990 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. justglow.co.uk [justglow.co.uk]

- 9. Cosolvency of this compound for steroid solubility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. lotioncrafter.com [lotioncrafter.com]

Dimethyl Isosorbide: A Comprehensive Toxicological and Safety Profile for Topical Delivery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dimethyl Isosorbide (DMI) is a high-purity solvent and penetration enhancer widely utilized in topical formulations to improve the delivery of active pharmaceutical ingredients (APIs) and cosmetic actives. Its favorable safety profile is a key attribute for its use in products intended for dermal application. This technical guide provides a comprehensive overview of the toxicology and safety data for DMI, presenting quantitative data in structured tables, detailing experimental methodologies for key safety assessments, and visualizing experimental workflows. The available data robustly supports the safety of this compound for topical use, demonstrating a low potential for irritation, sensitization, and systemic toxicity.

Toxicological Profile

The toxicological evaluation of this compound has encompassed a range of endpoints, including acute toxicity, skin and eye irritation, skin sensitization, mutagenicity, and repeated dose toxicity.

Acute Toxicity

Acute toxicity studies assess the potential for adverse effects to occur within a short period after a single dose of a substance. For topical products, dermal and oral routes are of primary interest.

| Endpoint | Species | Route | Method | Result | Reference |

| Acute Dermal LD50 | Rabbit | Dermal | Not Specified | >10.0 ml/kg | [1] |

| Acute Oral LD50 | Rat | Oral (gavage) | Not Specified | LD50 between 6.81 and 10.0 ml/kg | [1] |

Irritation

Skin irritation studies evaluate the potential of a substance to cause reversible inflammatory changes in the skin.

| Species | Method | Concentration | Observation | Result | Reference |

| Rabbit | OECD 404 (Acute Dermal Irritation/Corrosion) | 0.5 mL (undiluted) | No erythema or edema observed up to 72 hours post-application. | Non-irritating (Score: 0.00) | [2] |

| Rabbit | Draize Test | Undiluted and 20%, 40%, 60%, 80% in aqueous solution | No irritation, edema, or erythema on intact or abraded skin. | Non-irritating | [1] |

| Rabbit | Not Specified | Not Specified | Slightly irritant to the skin. | Slightly Irritating | [3] |

| Human | Human Patch Test | Not Specified | Non-irritating. | Non-irritating | [3][4] |

Eye irritation studies assess the potential of a substance to cause reversible changes in the eye.

| Species | Method | Concentration | Observation | Result | Reference |

| Rabbit | Not Specified | Undiluted and 40% (w/v) | No irritation when the eye was not washed after instillation. | Non-irritating | [1] |

| Rabbit | Not Specified | Not Specified | Slightly irritant to the eye. | Slightly Irritating | [3] |

Skin Sensitization

Skin sensitization is an immune response to a substance that results in an allergic reaction upon subsequent contact.

| Species | Method | Observation | Result | Reference |

| Human | Human Patch Test | Non-sensitising. | Non-sensitizing | [3] |

Mutagenicity

Mutagenicity tests investigate the potential of a substance to induce genetic mutations.

| Test System | Method | Result | Reference |

| Salmonella typhimurium | Ames Test (OECD 471) | Not mutagenic. | [3] |

| Human Lymphocytes | In vitro Chromosomal Aberration Test | Not clastogenic. | [3] |

Repeated Dose Toxicity

Repeated dose toxicity studies evaluate the effects of long-term or repeated exposure to a substance.

| Species | Route | Duration | NOAEL | LOAEL | Observations at LOAEL | Reference |

| Rat | Oral (gavage) | 13 weeks | 375 mg/kg/day (top dose) | Not established | Adaptive changes in the liver and kidney at the top dose. | [3] |

| Dog | Oral | 13 weeks | 100 mg/kg/day | 700 mg/kg/day | Reduced body weight gain and food consumption, liver effects, and clinical chemistry changes. | [1][3] |

Experimental Protocols

The following sections detail the methodologies for key toxicological and safety assessments relevant to the topical application of this compound.

Acute Dermal Irritation/Corrosion (OECD 404)

This test is designed to assess the potential of a substance to cause irreversible (corrosion) or reversible (irritation) skin damage.[5]

-

Test Animals: Healthy, young adult albino rabbits are typically used.[6]

-

Procedure:

-

Approximately 24 hours before the test, the fur on the dorsal area of the trunk is clipped.

-

A single dose of 0.5 mL (for liquids) or 0.5 g (for solids and semi-solids) of the test substance is applied to a small area of skin (approximately 6 cm²).[5]

-

The treated area is covered with a gauze patch and a semi-occlusive or occlusive dressing for a 4-hour exposure period.[2][5]

-

After 4 hours, the dressing and any residual test substance are removed.

-

-

Observations: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.[6] Reactions are scored according to a standardized grading system. The reversibility of any observed effects is monitored for up to 14 days.[6]

Acute Eye Irritation/Corrosion (OECD 405)

This test evaluates the potential of a substance to produce irritation or corrosion in the eye.[7][8]

-

Test Animals: Healthy, young adult albino rabbits with no pre-existing eye defects are used.[9]

-

Procedure:

-

A single dose of the test substance (0.1 mL for liquids or not more than 0.1 g for solids) is instilled into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.[10]

-

The eyelids are gently held together for about one second to prevent loss of the material.

-

-

Observations: The eyes are examined at 1, 24, 48, and 72 hours after application.[7] The cornea, iris, and conjunctiva are evaluated for opacity, inflammation, redness, and swelling, and scored according to a standardized system. The observation period can be extended up to 21 days to assess the reversibility of the effects.[11]

Skin Sensitization: Guinea Pig Maximization Test (GPMT) (OECD 406)

The GPMT is an in vivo assay used to assess the potential of a substance to induce skin sensitization.[12][13]

-

Test Animals: Young, healthy adult guinea pigs are used.

-

Procedure:

-

Induction Phase:

-

Day 0: Three pairs of intradermal injections are made in the shoulder region: the test substance in an adjuvant (Freund's Complete Adjuvant), the test substance alone, and the adjuvant alone.

-

Day 7: A topical application of the test substance is made to the same area, which may be pre-treated with sodium lauryl sulfate to produce a mild irritation.

-

-

Challenge Phase:

-

Day 21: A challenge patch containing the test substance is applied to a naive site on the flank of both the test and control animals.

-

-

-

Observations: The challenge sites are observed for erythema and edema at 24 and 48 hours after patch removal and scored. A substance is classified as a sensitizer if a positive response is observed in the test animals and not in the control animals.

Bacterial Reverse Mutation Test (Ames Test) (OECD 471)

The Ames test is a widely used in vitro assay to assess the mutagenic potential of a chemical.[14]

-

Test System: Histidine-dependent strains of Salmonella typhimurium and tryptophan-dependent strains of Escherichia coli are used. These bacteria cannot grow in a medium lacking the specific amino acid.

-

Procedure:

-

The bacterial strains are exposed to the test substance at various concentrations, both with and without an exogenous metabolic activation system (S9 mix, derived from rat liver).

-

The bacteria are then plated on a minimal agar medium that lacks the required amino acid.

-

-

Observations: After incubation, the number of revertant colonies (colonies that have mutated and can now synthesize the required amino acid) is counted. A substance is considered mutagenic if it causes a dose-dependent and reproducible increase in the number of revertant colonies compared to the negative control.

In Vitro Skin Permeation Study (Franz Diffusion Cell)

This in vitro method is used to study the absorption and permeation of a substance through the skin.[15][16]

-

Membrane: Excised human or animal skin is mounted on a Franz diffusion cell, separating the donor and receptor compartments.[17]

-

Procedure:

-

The receptor compartment is filled with a suitable fluid (e.g., phosphate-buffered saline) and maintained at a constant temperature (typically 32°C) to mimic physiological conditions.

-

The test formulation containing the substance of interest is applied to the surface of the stratum corneum in the donor compartment.

-

At predetermined time intervals, samples are withdrawn from the receptor fluid for analysis.

-

-

Analysis: The concentration of the substance in the receptor fluid is measured using a suitable analytical method (e.g., HPLC). This data is used to determine the permeation rate (flux) and the total amount of substance that has permeated through the skin over time.

Visualizations

Experimental Workflow: Guinea Pig Maximization Test (GPMT)

Caption: Workflow of the Guinea Pig Maximization Test for skin sensitization.

Experimental Setup: In Vitro Skin Permeation (Franz Diffusion Cell)

Caption: Diagram of an in vitro skin permeation study using a Franz diffusion cell.

Mechanism of Action and Signaling Pathways

Current scientific literature does not indicate that this compound's primary mechanism of action involves direct interaction with specific cellular signaling pathways. Its role in topical formulations is primarily that of a solvent and a penetration enhancer.[18][19][20] DMI is thought to enhance the penetration of active ingredients by increasing their solubility within the formulation and potentially by transiently and reversibly altering the barrier properties of the stratum corneum. This allows for more efficient delivery of the active ingredient to its target site within the skin. There is no evidence to suggest that DMI itself activates or inhibits key signaling cascades commonly associated with toxicological responses.

Conclusion

Based on the comprehensive review of available toxicological data, this compound exhibits a very favorable safety profile for topical delivery. It is non-irritating to slightly irritating to the skin and eyes in animal models and has been shown to be non-irritating and non-sensitizing in human patch tests. Furthermore, DMI is not mutagenic and demonstrates a low potential for systemic toxicity following repeated oral exposure. Its primary function as a solvent and penetration enhancer does not appear to be mediated by interactions with specific signaling pathways. This robust safety profile, coupled with its efficacy in enhancing the delivery of active ingredients, makes this compound a valuable excipient for the development of safe and effective topical products for the pharmaceutical and cosmetic industries.

References

- 1. downloads.regulations.gov [downloads.regulations.gov]

- 2. downloads.regulations.gov [downloads.regulations.gov]

- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 4. cir-safety.org [cir-safety.org]

- 5. oecd.org [oecd.org]

- 6. Acute Dermal Irritation OECD 404 - Altogen Labs [altogenlabs.com]

- 7. oecd.org [oecd.org]

- 8. oecd.org [oecd.org]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. nucro-technics.com [nucro-technics.com]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 12. oecd.org [oecd.org]

- 13. oecd.org [oecd.org]

- 14. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]

- 15. Franz diffusion cell and its implication in skin permeation studies [ouci.dntb.gov.ua]

- 16. researchgate.net [researchgate.net]

- 17. In vitro skin absorption tests of three types of parabens using a Franz diffusion cell | Semantic Scholar [semanticscholar.org]

- 18. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]

- 19. This compound in skincare, What is? | Lesielle [lesielle.com]

- 20. Penetration Enhancement of Topical Formulations - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Environmental Profile of Dimethyl Isosorbide: A Technical Guide to Biodegradability and Fate

For Immediate Release

A Comprehensive Technical Review of the Biodegradability and Environmental Fate of Dimethyl Isosorbide (DMI) has been compiled to provide researchers, scientists, and drug development professionals with an in-depth understanding of the environmental profile of this versatile solvent. This guide synthesizes available data on DMI's persistence, bioaccumulation, mobility, and aquatic toxicity, offering a critical evaluation of existing studies and their methodologies.

This compound (DMI), a bio-based solvent derived from corn, is increasingly utilized in pharmaceutical and cosmetic formulations for its excellent safety profile and efficacy as a penetration enhancer. As its use becomes more widespread, a thorough understanding of its environmental impact is imperative. This technical guide addresses the conflicting information regarding its biodegradability and provides a clear summary of its environmental fate based on current scientific evidence.

Executive Summary

This compound's environmental profile is characterized by a notable discrepancy between computational estimations and experimental data regarding its biodegradability. While modeling software like EPI Suite™ predicts ready biodegradability, experimental studies following OECD guidelines indicate that DMI is not readily biodegradable. This highlights the critical importance of empirical testing for accurate environmental assessment.

Key environmental fate characteristics of DMI include:

-

Low Bioaccumulation Potential: With a low octanol-water partition coefficient (log K_ow_), DMI is not expected to bioaccumulate in organisms.

-

High Soil Mobility: DMI is anticipated to be highly mobile in soil, suggesting a potential for leaching into groundwater.

-

Resistance to Hydrolysis: DMI is stable and not expected to hydrolyze under typical environmental pH conditions.

-

Low Aquatic Toxicity: Current data suggests that DMI has low toxicity to aquatic organisms.

This guide provides detailed data, experimental protocols, and visual representations to facilitate a comprehensive understanding of DMI's environmental behavior.

Biodegradability of this compound

The biodegradability of a substance is a critical factor in determining its environmental persistence. In the case of this compound, there is conflicting information from computational modeling and experimental testing.

Conflicting Evidence

Quantitative Data on Biodegradability

The following table summarizes the available data on the biodegradability of this compound.

| Parameter | Result | Method | Conclusion | Source |

| Biodegradation | 0% after 28 days | OECD 301F | Not readily biodegradable | Recent Scientific Publication |

| Biodegradability | - | OECD TG 202 | Not readily biodegradable | Australian Public Report |

| Biodegradability | - | EPI Suite™ Estimation | Readily biodegradable | Safety Data Sheet[1] |

Environmental Fate of this compound

The environmental fate of a chemical describes its transport and transformation in various environmental compartments, including water, soil, and air.

Environmental Distribution and Persistence

The likely environmental pathways for DMI are visualized in the diagram below.

References

Unlocking Formulation Potential: A Technical Guide to Dimethyl Isosorbide's Solubility Parameters for API Selection

For Researchers, Scientists, and Drug Development Professionals

Introduction: Dimethyl Isosorbide as a High-Performance Excipient

This compound (DMI) is a high-purity, bio-based solvent and carrier that has garnered significant attention in the pharmaceutical industry for its exceptional safety profile and performance-enhancing capabilities. As a versatile excipient, DMI offers a unique combination of properties that make it an ideal candidate for a wide range of drug delivery applications, from topical and transdermal systems to oral and parenteral formulations. Its primary functions include acting as a powerful solubilizing agent for a diverse array of Active Pharmaceutical Ingredients (APIs) and as a highly effective penetration enhancer, facilitating the transport of drugs across biological membranes.[1][2][3] This guide provides an in-depth technical overview of the solubility parameters of DMI, offering a scientific framework for rational API selection and formulation development.

Understanding Solubility Parameters: A Predictive Tool

The principle of "like dissolves like" is a fundamental concept in formulation science. Solubility parameters provide a quantitative measure to this principle, allowing formulators to predict the miscibility of different components, including APIs and excipients. The two most widely used solubility parameter systems are the Hildebrand and Hansen parameters.

2.1. Hildebrand Solubility Parameter (δ)

The Hildebrand solubility parameter is a single value that represents the cohesive energy density of a material, which is the energy required to overcome the intermolecular forces within a substance.[2][4] Materials with similar Hildebrand solubility parameters are more likely to be miscible.

2.2. Hansen Solubility Parameters (HSP)

Hansen Solubility Parameters refine the Hildebrand concept by dividing the total cohesive energy into three distinct components:

-

δd (Dispersion): Energy from van der Waals forces.

-

δp (Polar): Energy from dipolar intermolecular forces.

Together, these three parameters (δd, δp, δh) can be considered as coordinates in a three-dimensional "Hansen space." The closer the coordinates of two substances are in this space, the higher their affinity for each other. The distance between two points in Hansen space (Ra) is a measure of their compatibility. A smaller Ra value indicates a higher likelihood of miscibility.

Solubility Parameters of this compound

Understanding the specific solubility parameters of DMI is crucial for predicting its ability to dissolve a given API.

| Parameter | Value (MPa½) | Reference |

| Hansen Dispersion (δd) | 17.6 | [7][8] |

| Hansen Polar (δp) | 7.1 | [7][8] |

| Hansen Hydrogen Bonding (δh) | 7.5 | [7][8] |

| Hildebrand (δ) | 20.4 | [9] |

Table 1: Experimentally Determined Solubility Parameters of this compound.

API Solubility in this compound: A Quantitative Overview

While a comprehensive database of all API solubilities in DMI is not publicly available, existing studies provide valuable quantitative data for several important drug classes. The following table summarizes some of this data, demonstrating DMI's broad applicability as a solvent.

| Active Pharmaceutical Ingredient (API) | Therapeutic Class | Solubility in DMI | Reference |

| Prednisone | Corticosteroid | Maximum solubility observed near a 1:2 DMI/water or DMI/PG ratio.[3][10] | [3][10] |

| Dexamethasone | Corticosteroid | Maximum solubility observed near a 1:2 DMI/water or DMI/PG ratio.[3][10] | [3][10] |

| Prednisolone | Corticosteroid | Maximum solubility observed near a 1:2 DMI/water or DMI/PG ratio.[3][10] | [3][10] |

| Aspirin | NSAID | 280 mg/mL | [7] |

| Benzoyl Peroxide | Antiacne | Significantly higher than in other common delivery vehicles.[7] | [7] |

Table 2: Quantitative Solubility of Selected APIs in this compound.

Experimental Protocols for Determining Solubility Parameters

The determination of a solvent's or polymer's Hansen Solubility Parameters is typically achieved through a systematic experimental approach. The following outlines a general protocol.

5.1. Hansen Solubility Parameter "Sphere" Method

This method involves testing the solubility or swelling of the material of interest (e.g., a polymer or a crystalline API) in a series of well-characterized solvents with known HSPs.

Experimental Workflow:

Detailed Steps:

-

Solvent Selection: A diverse set of solvents with a wide range of known δd, δp, and δh values is chosen.

-

Sample Preparation: The material to be tested (solute) is prepared in a consistent form, such as a thin film for polymers or a specific amount of powder for crystalline APIs.

-

Solubility/Swelling Test: A small, measured amount of the solute is placed in a vial with each of the selected solvents. The vials are then agitated and observed over a set period.

-

Scoring: The interaction between the solute and each solvent is scored. For polymers, this can be a visual assessment of complete dissolution, swelling, or no effect. For APIs, it is a binary determination of soluble or insoluble at a specific concentration.

-

Data Analysis: The known HSPs of the solvents and the corresponding solubility scores are entered into specialized software. The software then calculates the center point of a "sphere" in Hansen space that best separates the "good" solvents (those that dissolve or significantly swell the solute) from the "bad" solvents. The coordinates of this center point are the determined HSPs of the solute.

Mechanism of Action: DMI as a Penetration Enhancer

DMI's efficacy as a penetration enhancer is attributed to its interaction with the stratum corneum, the outermost layer of the skin. The proposed mechanism involves the disruption of the highly organized lipid barrier of the stratum corneum, thereby increasing its fluidity and permeability to APIs.

Logical Relationship of DMI's Penetration Enhancement:

Signaling Pathways and DMI's Potential Influence

The disruption of the stratum corneum's lipid organization can trigger cellular signaling pathways within the epidermis, influencing processes like keratinocyte differentiation and lipid synthesis. While direct evidence of DMI's impact on these pathways is still an area of active research, its known interaction with ceramides and other lipids suggests a potential modulatory role. Ceramides and their metabolites are key signaling molecules in the skin, regulating proliferation, differentiation, and apoptosis of keratinocytes.[8][9][10][11][12] Furthermore, nuclear receptors such as Peroxisome Proliferator-Activated Receptors (PPARs) and Liver X Receptors (LXRs) are activated by lipids and play a crucial role in skin barrier homeostasis.[1][7][13][14][15][16][17][18]

Hypothesized Signaling Cascade:

Conclusion: Leveraging Solubility Parameters for Rational Formulation